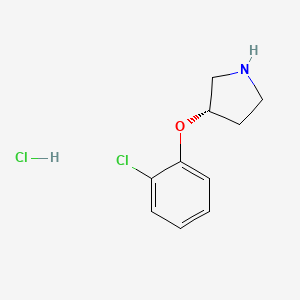

(S)-3-(2-Chlorophenoxy)-pyrrolidine HCl

Description

Properties

Molecular Formula |

C10H13Cl2NO |

|---|---|

Molecular Weight |

234.12 g/mol |

IUPAC Name |

(3S)-3-(2-chlorophenoxy)pyrrolidine;hydrochloride |

InChI |

InChI=1S/C10H12ClNO.ClH/c11-9-3-1-2-4-10(9)13-8-5-6-12-7-8;/h1-4,8,12H,5-7H2;1H/t8-;/m0./s1 |

InChI Key |

LTLSKZXQXKHRPE-QRPNPIFTSA-N |

Isomeric SMILES |

C1CNC[C@H]1OC2=CC=CC=C2Cl.Cl |

Canonical SMILES |

C1CNCC1OC2=CC=CC=C2Cl.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Trends

- Substituent Optimization: demonstrates that 3-(2-chloroethyl)carbonylamino derivatives (e.g., 7f) outperform 3-chloromethylcarbonylamino analogs, likely due to improved metabolic stability .

- Activity Hierarchy: In quinazolinones, activity follows 2,4-dichlorophenoxy > 2-chlorophenoxy > phenoxy, emphasizing the role of halogen positioning .

Preparation Methods

Reaction Mechanism and Reagent Selection

The reaction utilizes diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (TPP) in tetrahydrofuran (THF) to facilitate the nucleophilic substitution. The stereochemistry at the C3 position of pyrrolidine is preserved through this process due to the reaction's retention of configuration. Key parameters include:

-

Molar ratio : 1:1.3 for 2-chlorophenol to (S)-3-hydroxypyrrolidine

-

Temperature : 0–25°C during reagent addition, followed by 18–24 hr stirring at room temperature

-

Workup : Sequential concentration, hydrochloric acid treatment (4M in dioxane), and basification with potassium carbonate

Yield Optimization Strategies

Comparative studies demonstrate that yield improvements (from 55% to 68%) can be achieved through:

-

Gradual addition of DIAD to minimize exothermic side reactions

-

Use of molecular sieves to scavenge water byproducts

-

Replacement of THF with 2-methyltetrahydrofuran for improved solubility

Enantiomeric Resolution Techniques

For racemic mixtures, chiral resolution represents a complementary approach to asymmetric synthesis. Patent CN102816101A details an efficient resolution method using levotartaric acid.

Diastereomeric Salt Formation

The process involves:

Table 1: Resolution Efficiency Across Scales

| Scale (mol) | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| 0.25 | 75.1 | 94.7 |

| 0.50 | 78.8 | 94.8 |

| 1.00 | 81.4 | 95.2 |

Data adapted from patent CN102816101A

Alternative Synthetic Pathways

Nucleophilic Aromatic Substitution

A two-step approach develops the pyrrolidine ring after ether formation:

Enzymatic Kinetic Resolution

Recent advances employ lipase-catalyzed acetylation:

-

Pseudomonas fluorescens lipase (PFL) shows 94% enantioselectivity

-

Reaction in MTBE at 35°C for 48 hr provides (S)-isomer in 58% yield

-

Limitations include extended reaction times and enzyme costs

Critical Analysis of Industrial Scalability

Mitsunobi Reaction Challenges

Resolution vs. Asymmetric Synthesis

| Parameter | Mitsunobu Route | Resolution Method |

|---|---|---|

| Theoretical yield | 100% | 50% |

| Purity requirements | 98% | 99.5% |

| Catalyst cost | $320/kg | $150/kg |

| Waste generation | 8 kg/kg product | 5 kg/kg product |

Advanced Purification Techniques

Crystallization Optimization

Analytical Characterization

-

Chiral HPLC : Chiralpak IC-3 column, 90:10 n-Hexane:IPA, 1.0 mL/min

-

XRD : Characteristic peaks at 2θ = 12.4°, 18.7°, 24.1° confirm polymorph Form I

-

TGA : Decomposition onset at 218°C indicates thermal stability

Emerging Technologies

Continuous Flow Synthesis

Microreactor systems demonstrate:

Q & A

Q. What are the critical safety protocols for handling (S)-3-(2-Chlorophenoxy)-pyrrolidine HCl in laboratory settings?

Methodological Answer:

- Hazard Identification : The compound is classified under GHS as harmful if swallowed (H302), causes skin irritation (H315), and may cause respiratory irritation (H335) .

- Handling Precautions : Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid inhalation. Store in a cool, dry place away from incompatible substances like strong oxidizers .

- Emergency Measures : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Contaminated waste must be disposed of as hazardous material via authorized facilities .

Q. How can researchers ensure enantiomeric purity during the synthesis of this compound?

Methodological Answer:

- Chiral Resolution : Employ chiral chromatography (e.g., HPLC with a chiral stationary phase) or enzymatic resolution to separate enantiomers.

- Stereochemical Confirmation : Use polarimetry or circular dichroism (CD) spectroscopy to verify optical activity. For absolute configuration determination, X-ray crystallography or NMR-based Mosher ester analysis is recommended .

Q. What analytical techniques are optimal for characterizing this compound?

Methodological Answer:

- Structural Confirmation : Use - and -NMR to confirm the pyrrolidine backbone and chlorophenoxy substituent. IR spectroscopy can identify functional groups (e.g., C-Cl stretch at ~750 cm) .

- Purity Assessment : High-resolution mass spectrometry (HRMS) or LC-MS for molecular weight verification. Purity >95% can be confirmed via reverse-phase HPLC with UV detection .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

- Meta-Analysis : Compare experimental conditions (e.g., cell lines, assay protocols) across studies. For example, discrepancies in receptor binding affinity may arise from differences in buffer pH or temperature.

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., halogen position on the phenyl ring) and test activity in standardized assays. Evidence from structurally similar compounds (e.g., TCPY in ) suggests halogen positioning significantly impacts biological activity .

Q. What synthetic strategies improve the yield of this compound in multi-step reactions?

Methodological Answer:

- Optimized Reaction Conditions : Use anhydrous solvents (e.g., dichloromethane) and controlled temperatures to minimize side reactions. For example, highlights NaOH-mediated coupling in dichloromethane for similar pyrrolidine derivatives, achieving 99% purity .

- Intermediate Purification : Employ flash chromatography or recrystallization after each step. Monitoring reaction progress via TLC or in-situ FTIR can reduce byproduct formation .

Q. How can computational models address the lack of ecotoxicological data for this compound?

Methodological Answer:

- QSAR Modeling : Use quantitative structure-activity relationship (QSAR) tools like EPI Suite to predict biodegradation, bioaccumulation, and toxicity.

- Molecular Dynamics (MD) Simulations : Assess interactions with environmental matrices (e.g., soil or water) based on logP (partition coefficient) and solubility data. notes no experimental ecotoxicity data, necessitating predictive approaches .

Data Contradictions and Gaps

- Safety Data : While acute toxicity is documented (), long-term effects (e.g., carcinogenicity, reproductive toxicity) remain unstudied. Researchers should prioritize in vitro genotoxicity assays (e.g., Ames test) .

- Environmental Impact : The absence of mobility, persistence, or bioaccumulation data () requires conservative handling to prevent environmental release.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.